3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid
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Overview
Description
3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 3-chloropropanoic acid in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological effects such as pain relief or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperidinyl)propanoic acid: Similar structure but lacks the cyclopropylmethyl group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a piperidine ring.
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)propanoic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
3-(1-(Cyclopropylmethyl)piperidin-3-yl)propanoic acid is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)6-5-10-2-1-7-13(8-10)9-11-3-4-11/h10-11H,1-9H2,(H,14,15) |
InChI Key |
XUCNJISNEDGWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)CCC(=O)O |
Origin of Product |
United States |
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